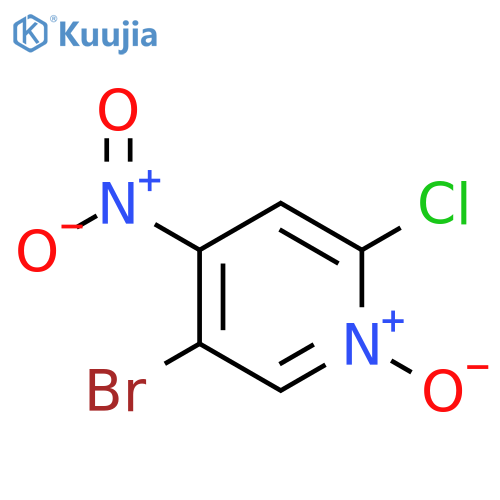

Cas no 1379366-01-4 (5-bromo-2-chloro-4-nitropyridin-1-ium-1-olate)

5-bromo-2-chloro-4-nitropyridin-1-ium-1-olate 化学的及び物理的性質

名前と識別子

-

- 5-bromo-2-chloro-4-nitropyridine 1-oxide

- 133436

- 5-bromo-2-chloro-4-nitropyridin-1-ium-1-olate

- Pyridine, 5-bromo-2-chloro-4-nitro-, 1-oxide

- EN300-140485

- C5H2BrClN2O3

- 1379366-01-4

- AKOS026728883

- 5-Bromo-2-chloro-4-nitropyridine1-oxide

- DTXSID60856984

- 5-Bromo-2-chloro-4-nitro-1-oxo-1lambda~5~-pyridine

- 5-bromo-2-chloro-4-nitro-1-oxidopyridin-1-ium

-

- MDL: MFCD12025499

- インチ: 1S/C5H2BrClN2O3/c6-3-2-8(10)5(7)1-4(3)9(11)12/h1-2H

- InChIKey: VNXKIYKPSUWDKP-UHFFFAOYSA-N

- ほほえんだ: C1(Cl)[N+]([O-])=CC(Br)=C([N+]([O-])=O)C=1

計算された属性

- せいみつぶんしりょう: 251.89373g/mol

- どういたいしつりょう: 251.89373g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 71.3Ų

5-bromo-2-chloro-4-nitropyridin-1-ium-1-olate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-140485-0.25g |

5-bromo-2-chloro-4-nitropyridin-1-ium-1-olate |

1379366-01-4 | 95% | 0.25g |

$403.0 | 2023-06-06 | |

| Enamine | EN300-140485-1.0g |

5-bromo-2-chloro-4-nitropyridin-1-ium-1-olate |

1379366-01-4 | 95% | 1g |

$813.0 | 2023-06-06 | |

| Enamine | EN300-140485-0.1g |

5-bromo-2-chloro-4-nitropyridin-1-ium-1-olate |

1379366-01-4 | 95% | 0.1g |

$282.0 | 2023-06-06 | |

| Chemenu | CM426005-250mg |

5-bromo-2-chloro-4-nitropyridin-1-ium-1-olate |

1379366-01-4 | 95%+ | 250mg |

$912 | 2023-03-27 | |

| Enamine | EN300-140485-1000mg |

5-bromo-2-chloro-4-nitropyridin-1-ium-1-olate |

1379366-01-4 | 95.0% | 1000mg |

$813.0 | 2023-09-30 | |

| 1PlusChem | 1P01AD8C-250mg |

5-bromo-2-chloro-4-nitropyridin-1-ium-1-olate |

1379366-01-4 | 95% | 250mg |

$560.00 | 2024-06-21 | |

| 1PlusChem | 1P01AD8C-500mg |

5-bromo-2-chloro-4-nitropyridin-1-ium-1-olate |

1379366-01-4 | 95% | 500mg |

$848.00 | 2024-06-21 | |

| Aaron | AR01ADGO-1g |

5-bromo-2-chloro-4-nitropyridin-1-ium-1-olate |

1379366-01-4 | 95% | 1g |

$1143.00 | 2023-12-16 | |

| Enamine | EN300-140485-10000mg |

5-bromo-2-chloro-4-nitropyridin-1-ium-1-olate |

1379366-01-4 | 95.0% | 10000mg |

$3500.0 | 2023-09-30 | |

| 1PlusChem | 1P01AD8C-1g |

5-bromo-2-chloro-4-nitropyridin-1-ium-1-olate |

1379366-01-4 | 95% | 1g |

$1067.00 | 2023-12-22 |

5-bromo-2-chloro-4-nitropyridin-1-ium-1-olate 関連文献

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

5-bromo-2-chloro-4-nitropyridin-1-ium-1-olateに関する追加情報

Recent Advances in the Study of 5-bromo-2-chloro-4-nitropyridin-1-ium-1-olate (CAS: 1379366-01-4)

The compound 5-bromo-2-chloro-4-nitropyridin-1-ium-1-olate (CAS: 1379366-01-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, biological activity, and potential therapeutic uses.

Recent studies have highlighted the role of 5-bromo-2-chloro-4-nitropyridin-1-ium-1-olate as a versatile intermediate in the synthesis of novel heterocyclic compounds. Its structural features, including the presence of bromo, chloro, and nitro substituents, make it a valuable building block for the development of pharmacologically active molecules. Researchers have successfully utilized this compound in the synthesis of pyridine-based derivatives, which exhibit promising activity against various disease targets.

In a groundbreaking study published in the Journal of Medicinal Chemistry, scientists explored the antimicrobial properties of 5-bromo-2-chloro-4-nitropyridin-1-ium-1-olate derivatives. The results demonstrated significant inhibitory effects against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. The study also revealed that these derivatives could disrupt bacterial cell wall synthesis, offering a potential mechanism of action for their antimicrobial activity.

Another area of interest is the compound's potential application in cancer therapy. Preliminary in vitro studies have shown that certain derivatives of 5-bromo-2-chloro-4-nitropyridin-1-ium-1-olate exhibit selective cytotoxicity against cancer cell lines, while sparing normal cells. These findings suggest that further optimization of this scaffold could lead to the development of novel anticancer agents with improved efficacy and reduced side effects.

The synthesis of 5-bromo-2-chloro-4-nitropyridin-1-ium-1-olate has also been a focus of recent research. A team of chemists recently reported an efficient, scalable method for its production, which involves a series of halogenation and oxidation steps. This advancement is expected to facilitate broader access to the compound for research and development purposes.

Despite these promising developments, challenges remain in the optimization of 5-bromo-2-chloro-4-nitropyridin-1-ium-1-olate-based compounds. Issues such as solubility, stability, and pharmacokinetic properties need to be addressed to translate these findings into clinically viable therapeutics. Ongoing research is focused on structural modifications to improve these characteristics while maintaining or enhancing biological activity.

In conclusion, 5-bromo-2-chloro-4-nitropyridin-1-ium-1-olate represents a promising scaffold in medicinal chemistry with diverse potential applications. The recent studies discussed in this briefing underscore its value as a building block for drug discovery and highlight the need for continued investigation into its therapeutic potential. Future research directions may include exploring its use in combination therapies, investigating its mechanism of action in greater detail, and developing more efficient synthetic routes for its production.

1379366-01-4 (5-bromo-2-chloro-4-nitropyridin-1-ium-1-olate) 関連製品

- 1021222-86-5(2-(4-benzylpiperazine-1-carbonyl)-5-[(4-fluorophenyl)methoxy]-1-methyl-1,4-dihydropyridin-4-one)

- 2228271-41-6({3-(2-bromopropyl)phenylmethyl}dimethylamine)

- 1344973-33-6((1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol)

- 934687-46-4(4-Isopropyl-6-nitroquinolin-2(1h)-one)

- 1704943-19-0((3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromo-4-chlorophenyl)propanoic acid)

- 331462-24-9(3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide)

- 2228922-86-7(2-(3-aminobutyl)benzene-1,3,5-triol)

- 2207-96-7(Methyl (E)-2-Phenyldiazene-1-carboxylate)

- 893616-55-2(Methyl 2,4-dihydroxy-6-methylnicotinate)

- 2227662-29-3(rac-tert-butyl 3-(1R,3S)-3-amino-2,2-dimethylcyclopropylazetidine-1-carboxylate)